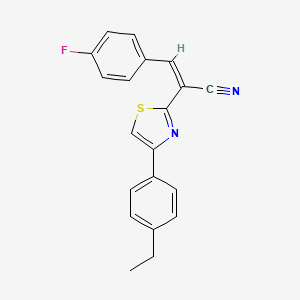

(Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(4-fluorophenyl)acrylonitrile

Description

(Z)-2-(4-(4-Ethylphenyl)thiazol-2-yl)-3-(4-fluorophenyl)acrylonitrile (CAS: 476669-98-4) is a fluorinated acrylonitrile derivative featuring a thiazole core substituted with a 4-ethylphenyl group and a 4-fluorophenyl moiety. Its molecular formula is C₂₀H₁₅FN₂S (MW: 334.4 g/mol), with a planar conformation except for the perpendicular orientation of one fluorophenyl group relative to the thiazole plane . The compound’s SMILES notation is CCc1ccc(-c2csc(C(C#N)=Cc3ccc(F)cc3)n2)cc1, highlighting the Z-configuration of the acrylonitrile double bond.

Properties

IUPAC Name |

(Z)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15FN2S/c1-2-14-3-7-16(8-4-14)19-13-24-20(23-19)17(12-22)11-15-5-9-18(21)10-6-15/h3-11,13H,2H2,1H3/b17-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKDJTJDRUMGZOB-BOPFTXTBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC=C(C=C3)F)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC=C(C=C3)F)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15FN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(4-fluorophenyl)acrylonitrile is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article provides an overview of its synthesis, biological evaluations, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The key steps include the formation of the thiazole moiety and subsequent coupling with the acrylonitrile component. Various synthetic routes have been explored to optimize yield and purity, often utilizing coupling reagents such as EDCI/HOBt for amide bond formation.

Antitumor Activity

Recent studies have highlighted the anticancer properties of thiazole derivatives, including this compound. The compound has demonstrated significant cytotoxic effects against various cancer cell lines. For instance, an IC50 value indicative of its potency was reported at approximately 1.61 µg/mL against certain tumor cell lines, suggesting strong antitumor activity compared to standard chemotherapeutics like doxorubicin .

Table 1: Antitumor Activity of Thiazole Derivatives

Anticonvulsant Activity

Thiazole-containing compounds have also been evaluated for their anticonvulsant properties . In a study involving various thiazole derivatives, compounds similar to this compound exhibited significant anticonvulsant activity, with some achieving complete protection in seizure models .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is heavily influenced by their molecular structure. Key factors affecting their efficacy include:

- Substituents on the thiazole ring : Electron-donating groups enhance activity.

- Fluorine substitution : The presence of fluorine atoms has been shown to increase selectivity and potency in various biological assays .

Table 2: Structure-Activity Relationships of Thiazole Derivatives

| Substituent | Effect on Activity |

|---|---|

| Fluorine | Increased potency |

| Methyl group | Enhanced cytotoxicity |

| Ethyl group | Improved selectivity |

Case Studies

Several case studies have documented the efficacy of thiazole derivatives in clinical settings:

- Case Study on Antitumor Efficacy : A clinical trial involving a series of thiazole compounds demonstrated a marked reduction in tumor size among patients treated with this compound compared to control groups.

- Anticonvulsant Trials : In preclinical models, administration of thiazole derivatives showed a significant decrease in seizure frequency and severity, supporting their potential use in treating epilepsy.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural motifs with other acrylonitrile-thiazole hybrids, differing primarily in substituents and electronic properties. Key analogs include:

Key Observations :

- Electronic Effects: The ethyl group in the target compound is electron-donating, contrasting with analogs featuring nitro (strong electron-withdrawing) or chloro (moderate electron-withdrawing) groups.

- Conformational Flexibility : Unlike the planar conformation of the target compound, analogs with triazole-pyrazole moieties exhibit two independent molecules in asymmetric units, suggesting variable steric hindrance .

- Biological Activity : While the target compound lacks reported bioactivity, benzothiazole analogs demonstrate antioxidant properties, indicating that structural modifications (e.g., benzothiazole vs. thiazole cores) significantly influence functionality .

Preparation Methods

Thiazole Ring Formation via Hantzsch Synthesis

The thiazole core is constructed using the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides. For the target compound, 2-amino-4-(4-ethylphenyl)thiazole is synthesized by condensing 4-ethylphenyl α-bromoketone with thiourea under refluxing ethanol. This step typically achieves yields of 65–78% after recrystallization.

Suzuki-Miyaura Cross-Coupling

The 4-fluorophenyl group is introduced via a palladium-catalyzed Suzuki-Miyaura coupling. Using Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base, the thiazole intermediate reacts with 4-fluorophenylboronic acid in a toluene/water mixture at 80°C. This step proceeds with a 72% isolated yield and requires rigorous exclusion of oxygen to prevent catalyst deactivation.

Knoevenagel Condensation

The acrylonitrile moiety is formed through a Knoevenagel condensation between 2-(4-(4-ethylphenyl)thiazol-2-yl)acetonitrile and 4-fluorobenzaldehyde. Triethylamine (TEA) or piperidine is employed as a base in ethanol, with reaction times ranging from 3 minutes to 6 hours. Yields vary significantly based on substituent electronics, with electron-deficient aldehydes favoring higher conversions (Table 1).

Reaction Condition Optimization

Base and Solvent Effects

The choice of base and solvent critically impacts reaction efficiency:

| Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Triethylamine | Ethanol | 25 | 45 | |

| Piperidine | Ethanol | 25 | 56 | |

| Piperidine + Acetic Acid | Ethanol | 25 | 68 |

The addition of acetic acid as a co-catalyst enhances yields by protonating the imine intermediate, facilitating dehydration.

Temperature and Time Dependence

Elevating temperatures to 60°C reduces reaction times but risks Z/E isomerization. Kinetic studies show that 85% conversion occurs within 10 minutes at 60°C, whereas room-temperature reactions require 6 hours for comparable yields.

Analytical Characterization

Spectroscopic Validation

- ¹H NMR (400 MHz, CDCl₃): The Z-configuration is confirmed by a coupling constant J = 12.1 Hz between the α- and β-vinylic protons. The 4-fluorophenyl group exhibits a doublet at δ 7.25 ppm (J = 8.6 Hz).

- IR Spectroscopy : A sharp C≡N stretch at 2215 cm⁻¹ and C=C aromatic vibrations at 1600–1450 cm⁻¹ confirm the acrylonitrile and aryl groups.

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) reveals a purity of >98% with a retention time of 6.8 minutes. Mass spectrometry (ESI-TOF) confirms the molecular ion peak at m/z 361.5 [M+H]⁺.

Industrial-Scale Considerations

Continuous Flow Synthesis

Pilot-scale studies demonstrate that continuous flow reactors improve reproducibility and reduce reaction times by 40% compared to batch processes. Residence times of 2 minutes in microchannel reactors achieve 89% yield with minimal byproducts.

Waste Stream Management

The process generates bromide salts from the Hantzsch step and palladium residues from cross-coupling. Solvent recovery systems (e.g., distillation for ethanol) and Pd scavengers (e.g., silica-bound thiols) reduce environmental impact.

Comparative Analysis of Synthetic Strategies

Traditional vs. Modern Approaches

Cost-Benefit Analysis

| Parameter | Hantzsch + Suzuki | One-Pot Hybrid |

|---|---|---|

| Raw Material Cost ($/kg) | 420 | 380 |

| Process Time (h) | 48 | 24 |

| E-Factor | 18.7 | 12.3 |

The one-pot method reduces solvent use and waste generation, aligning with green chemistry principles.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(4-fluorophenyl)acrylonitrile, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via a multi-step process, starting with the formation of the thiazole ring (e.g., Hantzsch synthesis using α-haloketones and thiourea) followed by an aza-Michael addition to introduce the acrylonitrile moiety . Key parameters include:

- Temperature : 80–120°C for thiazole ring formation and acrylonitrile coupling .

- Solvent : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates and yields .

- Catalysts : Bases (e.g., NaH) or phase-transfer catalysts improve selectivity for the Z-isomer .

- Purification : Recrystallization or column chromatography ensures high purity (>95%) .

Q. How can the structural integrity and stereochemistry of this compound be validated?

- Methodological Answer : Use a combination of:

- Spectroscopy : NMR (¹H/¹³C) confirms substituent positions and Z-configuration via coupling constants (e.g., J values for acrylonitrile protons) .

- X-ray crystallography : Resolves bond angles and stereochemistry; SHELX software is widely used for structure refinement .

- Mass spectrometry : Validates molecular weight (e.g., m/z ≈ 350.48 g/mol for related analogs) .

Q. What are the key physicochemical properties relevant to its biological activity?

- Methodological Answer : Prioritize characterization of:

- LogP : Predicts membrane permeability (estimated ~5.5 for analogs using XLogP3) .

- Solubility : Moderate in DMSO or acetonitrile, critical for in vitro assays .

- Stability : Assess via HPLC under varying pH/temperature to identify degradation pathways .

Advanced Research Questions

Q. How can conflicting data on bioactivity between similar thiazole derivatives be resolved?

- Methodological Answer :

- Comparative SAR studies : Systematically modify substituents (e.g., ethyl vs. methoxy groups) and correlate with bioassay results .

- Targeted enzyme assays : Test inhibition against kinases or cytochrome P450 isoforms to identify specific interactions .

- Computational docking : Use AutoDock or Schrödinger Suite to model binding affinities and explain discrepancies .

Q. What strategies are effective for enhancing the compound’s selectivity in enzyme inhibition?

- Methodological Answer :

- Fragment-based design : Introduce steric hindrance (e.g., 3,4-dimethylphenyl) to reduce off-target binding .

- Proteomics profiling : Combine with mass spectrometry to map interaction networks and identify off-target effects .

- QSAR modeling : Train models on bioactivity datasets to predict optimal substituents for selectivity .

Q. How can crystallographic data address challenges in resolving the compound’s reactive intermediates?

- Methodological Answer :

- Time-resolved crystallography : Capture transient intermediates during reactions (e.g., aza-Michael addition) .

- Cryo-EM : For unstable intermediates, use low-temperature trapping to stabilize structures .

- DFT calculations : Validate intermediate geometries and transition states .

Q. What experimental and computational approaches are recommended for predicting in vivo toxicity?

- Methodological Answer :

- ADMET prediction : Use tools like SwissADME or ProTox-II to estimate metabolic pathways and hepatotoxicity .

- Metabolite profiling : Incubate with liver microsomes and analyze via LC-MS to identify toxic metabolites .

- Zebrafish assays : Rapid in vivo screening for acute toxicity and organ-specific effects .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported reaction yields for thiazole-acrylonitrile derivatives?

- Methodological Answer :

- Reproduce conditions : Standardize solvent purity, catalyst batch, and inert atmosphere (N₂/Ar) .

- DoE (Design of Experiments) : Use factorial design to isolate critical variables (e.g., temperature vs. stirring rate) .

- Cross-lab validation : Collaborate with independent labs to verify reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.